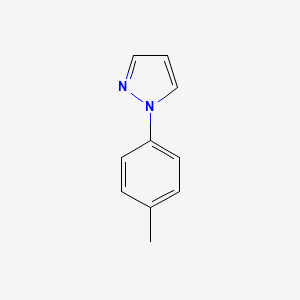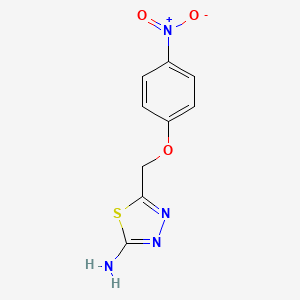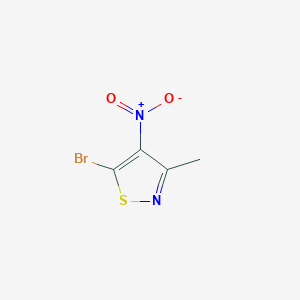
5-Bromo-N-(tert-butyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(tert-butyl)-2-furamide is a synthetic chemical compound that belongs to the furan family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C9H12BrNO2, and it has a molecular weight of 246.1 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-furamide typically involves the bromination of furan-2-carboxamide followed by the introduction of the tert-butyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl group is introduced using tert-butylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(tert-butyl)-2-furamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, and temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride, anhydrous conditions, and temperatures ranging from 0°C to 50°C.
Major Products
Substitution: Various substituted furan derivatives.
Oxidation: Furan-2,5-dicarboxylic acid and other oxidized products.
Reduction: Furan-2-carboxamide derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-(tert-butyl)-2-furamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-furamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-tert-butylfuran-2-carboxylate
- 5-bromo-N-tert-butylfuran-2-carboxylic acid
- 5-Bromo-N-(tert-butyl)-2-furamide derivatives
Uniqueness
This compound is unique due to its specific combination of the bromine atom, tert-butyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-bromo-N-tert-butylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZGHGFAMCKTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356735 |
Source


|
| Record name | 5-bromo-N-tert-butylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356562-19-1 |
Source


|
| Record name | 5-bromo-N-tert-butylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














